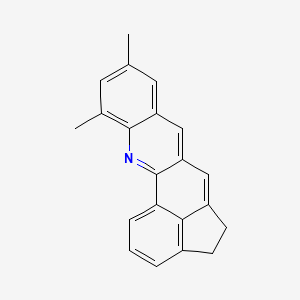![molecular formula C31H38O7 B14665614 2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane CAS No. 39049-72-4](/img/structure/B14665614.png)
2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane is a complex organic molecule featuring multiple oxabicyclo and oxirane (epoxide) groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the oxabicyclo[3.1.0]hexane core. This can be achieved through cyclization reactions involving suitable precursors. The oxirane groups are introduced via epoxidation reactions, which involve the addition of an oxygen atom to an alkene.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific methods for industrial production of this compound would depend on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The oxirane groups can undergo oxidation to form diols.
Reduction: Reduction of the oxirane groups can lead to the formation of alcohols.
Substitution: The oxirane groups can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Diols: Formed from the oxidation of oxirane groups.
Alcohols: Resulting from the reduction of oxirane groups.
Substituted Products: Depending on the nucleophile used in substitution reactions, various substituted products can be formed.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of polymers and other materials with unique properties due to the presence of oxirane groups.
Mecanismo De Acción
The mechanism of action of this compound involves the reactivity of the oxirane groups. These groups can undergo ring-opening reactions, which are facilitated by nucleophiles. The molecular targets and pathways involved would depend on the specific application and the nature of the nucleophiles or other reactants interacting with the compound.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: A related compound with a similar bicyclic structure but different functional groups.
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: Another compound with an oxabicyclo structure, used in various chemical applications.
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione: A compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of 2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane lies in its multiple oxirane groups and the presence of the oxabicyclo[3.1.0]hexane core. These features confer unique reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
39049-72-4 |
|---|---|
Fórmula molecular |
C31H38O7 |
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
2-(6-oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C21H24O4.C10H14O3/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;1-3-7-9(12-7)5(1)11-6-2-4-8-10(6)13-8/h3-10,19-20H,11-14H2,1-2H3;5-10H,1-4H2 |
Clave InChI |
NETYSBRCRBNQAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.C1CC(C2C1O2)OC3CCC4C3O4 |
Números CAS relacionados |
39049-72-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



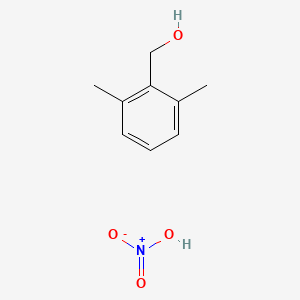

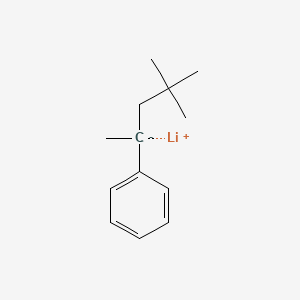

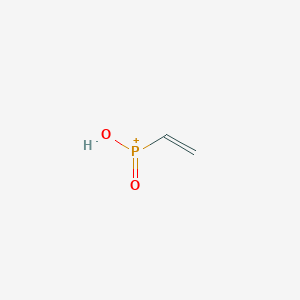
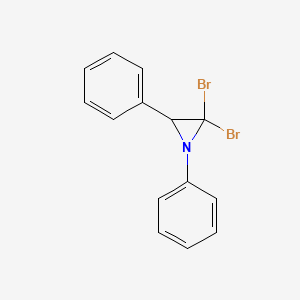

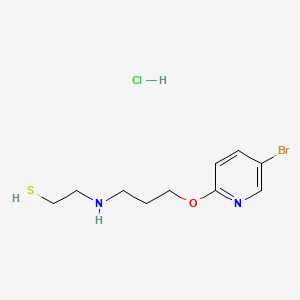
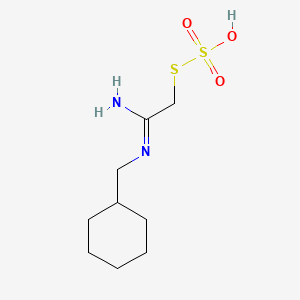
![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
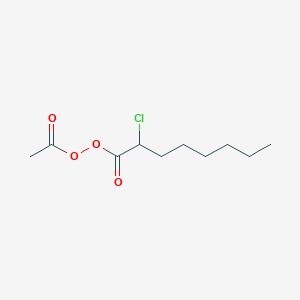
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4,5-trione](/img/structure/B14665619.png)
